Product packaging for Ethyl 3-hydroxy-4-methoxybenzoate(Cat. No.:CAS No. 148527-38-2)

Ethyl 3-hydroxy-4-methoxybenzoate

Cat. No.: B169132
CAS No.: 148527-38-2
M. Wt: 196.2 g/mol
InChI Key: DCBPAZQCHKARFB-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-4-methoxybenzoate, also known as this compound, is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B169132 Ethyl 3-hydroxy-4-methoxybenzoate CAS No. 148527-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-hydroxy-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBPAZQCHKARFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573161
Record name Ethyl 3-hydroxy-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148527-38-2
Record name Ethyl 3-hydroxy-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

General Context of Phenolic Esters in Chemical and Biological Research

Phenolic esters represent a significant class of organic compounds characterized by an ester functional group attached to a phenol. These compounds are widespread in nature and are the subject of extensive research due to their diverse chemical properties and biological activities. researchgate.net In chemical research, phenolic esters are valuable as synthetic intermediates and are studied for their reaction mechanisms and structural properties. Biologically, they are recognized for a range of activities, including antioxidant and antimicrobial effects. mdpi.com The presence of both a phenolic hydroxyl group and an ester moiety allows for a variety of chemical modifications, making them versatile scaffolds for the development of new molecules with tailored properties. acs.org

The antioxidant activity of phenolic compounds is often attributed to the hydroxyl group on the aromatic ring, which can donate a hydrogen atom to scavenge free radicals. mdpi.com The esterification of phenolic acids can modify their solubility and, in some cases, enhance their biological efficacy. mdpi.com For instance, esterification can increase the lipophilicity of a compound, potentially improving its ability to cross cell membranes. Research in this area often involves synthesizing new phenolic esters and evaluating their biological activities, such as their ability to inhibit specific enzymes or protect against oxidative stress. mdpi.comnih.gov

Natural Occurrence and Phytochemical Relevance of Ethyl 3 Hydroxy 4 Methoxybenzoate

Ethyl 3-hydroxy-4-methoxybenzoate has been identified as a naturally occurring compound in certain plant species. Its presence has been reported in the volatile constituents of the aerial parts of Murraya paniculata, a plant belonging to the family Rutaceae. pakbs.org Additionally, a related compound, ethyl-3-hydroxy-5-methoxy-4-methylbenzoate, was isolated from the ethyl acetate (B1210297) fractions of Lonicera quinquelocularis. academiapublishing.org The identification of this compound in plant extracts highlights its role as a phytochemical. nih.gov

Phytochemicals are secondary metabolites produced by plants that often exhibit biological activity. The study of these compounds is a major focus of pharmacognosy and phytochemistry. The isolation and characterization of compounds like this compound from natural sources are crucial first steps in understanding their potential biological roles. Research has shown that extracts containing this and related phenolic compounds can possess antioxidant and other bioactive properties. academiapublishing.orgnih.gov

Significance of Benzoate Esters As Research Targets

Benzoate (B1203000) esters, the broader class to which Ethyl 3-hydroxy-4-methoxybenzoate belongs, are significant targets in various fields of research, particularly in medicinal chemistry and materials science. ontosight.ai They are investigated for a wide array of potential applications due to their diverse biological activities. ontosight.ai For example, research has explored the antimicrobial and cytotoxic properties of novel benzoate ester derivatives. researchgate.netfigshare.com

In Vitro Biological Activity and Mechanistic Investigations

Antioxidant Activity and Mechanisms

The antioxidant capacity of a compound is its ability to inhibit oxidative damage, often through mechanisms like radical scavenging or metal chelation. Several standardized in vitro assays are commonly employed to evaluate this activity.

Radical Scavenging Assays

These assays measure the ability of a compound to neutralize reactive free radicals.

The DPPH assay is a common spectrophotometric method used to assess the antioxidant activity of compounds. It relies on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured.

No specific data on the DPPH radical scavenging activity of Ethyl 3-hydroxy-4-methoxybenzoate could be located.

Similar to the DPPH assay, the ABTS assay measures the ability of a compound to scavenge the pre-generated ABTS radical cation. The reduction of the radical cation by an antioxidant leads to a loss of color, which is quantified spectrophotometrically.

Specific quantitative data for the ABTS radical cation scavenging activity of this compound is not available in the reviewed literature.

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant's capacity is quantified by measuring the decay of fluorescence over time.

No ORAC values for this compound were found in the conducted searches.

The FRAP assay evaluates the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction capacity is considered an indicator of its antioxidant potential.

Specific FRAP assay results for this compound are not documented in the available scientific literature.

The OxHLIA method assesses the ability of an antioxidant to protect red blood cells from hemolysis (rupture) induced by free radicals. This cell-based assay provides insights into the cytoprotective potential of a compound against oxidative stress.

There is no available data on the activity of this compound in the Oxidative Hemolysis Inhibition Assay.

Mechanisms of Action in Oxidative Stress Mitigation

The antioxidant capacity of phenolic compounds like this compound is primarily attributed to their ability to scavenge free radicals. This process is governed by several mechanisms, with Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) being the most prominent. researchgate.netrjptonline.org

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl (-OH) group donates its hydrogen atom to a free radical, effectively neutralizing it and terminating the oxidative chain reaction. nih.gov The stability of the resulting phenoxy radical is a crucial factor in this process. The structure of this compound allows for the formation of a relatively stable radical due to resonance delocalization across the aromatic ring. The bond dissociation enthalpy (BDE) of the O-H bond is a key thermodynamic parameter for this mechanism; a lower BDE facilitates easier hydrogen donation. nih.gov

Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the antioxidant molecule to the free radical, forming a radical cation of the antioxidant and an anion of the radical species. researchgate.netrjptonline.org The antioxidant potential in the SET mechanism is related to the ionization potential (IP) of the molecule; a lower IP indicates a greater capacity for electron donation. nih.gov Phenolic compounds can act as effective electron donors to reduce oxidants, such as the ferric iron in the Ferric Reducing Antioxidant Power (FRAP) assay. researchgate.net The presence of electron-donating groups, like the methoxy (B1213986) (-OCH₃) group on the ring, enhances this capacity.

For this compound, both mechanisms are plausible. The phenolic hydroxyl group is the primary site for both hydrogen and electron donation, making it a potentially effective antioxidant.

Antimicrobial Activity and Mechanisms

This compound belongs to the benzoic acid derivative family, which is known for a range of functional properties, including antimicrobial effects.

While specific minimum inhibitory concentration (MIC) data for this compound against key bacterial pathogens were not identified in the reviewed literature, the activity of its parent compounds, isovanillic acid and other benzoic acid derivatives, has been noted. Studies have revealed that benzoic acids can possess potent antibacterial activity. For instance, the parent compound of its isomer, vanillic acid, has been shown to be active against various bacteria. The antimicrobial action of related phenolic acids has been suggested to involve mechanisms like cell membrane dysfunction and alterations in cell morphology.

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusData not available in reviewed literatureN/A
Escherichia coliData not available in reviewed literatureN/A

Table 2: Antifungal Efficacy of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicansData not available in reviewed literatureN/A
Colletotrichum gloeosporioidesData not available in reviewed literatureN/A

Direct mechanistic studies on this compound were not found. However, the antimicrobial mechanisms for related phenolic acids are believed to involve the disruption of microbial cellular integrity. Research on ferulic acid, for example, points to dysfunction of the cell membrane and changes in cell morphology as the primary modes of action. It is hypothesized that these compounds can interfere with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of intracellular components, ultimately causing cell death. Some antifungal agents with similar structures are also known to interact with ergosterol, a key component of the fungal cell membrane, disrupting its synthesis or function.

Enzyme Inhibition Studies

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its activity is a significant virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease is therefore a valuable therapeutic target.

While direct studies on the urease inhibition activity of this compound (ethyl isovanillate) were not identified, research on its structural isomer, vanillic acid (4-hydroxy-3-methoxybenzoic acid), has shown effective inhibition of urease, with activity reported to be greater than that of the standard inhibitor thiourea. A study on a series of vanillic acid derivatives also demonstrated considerable urease inhibition potency against jack bean urease. Although this data pertains to a structural isomer, it indicates that the hydroxy-methoxy-benzoyl scaffold is a promising framework for urease inhibition. The specific inhibitory potential of this compound remains to be experimentally determined.

Table 3: Urease Inhibition Activity

CompoundTarget EnzymeIC₅₀ ValueReference
This compoundJack Bean UreaseData not available in reviewed literatureN/A
Vanillic Acid (Isomer's Parent Acid)UreaseMore effective than Thiourea (standard)

Cholinesterase (AChE and BChE) Inhibition Activity

There is no direct evidence in the reviewed literature to suggest that this compound possesses significant inhibitory activity against either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). General screenings of natural compounds for cholinesterase inhibition have been conducted, but this specific compound has not been highlighted as a potent inhibitor mdpi.comphcogrev.com. Notably, a study on isovanillin (B20041), the corresponding aldehyde, indicated that it did not exhibit significant inhibition against AChE researchgate.net.

Prolyl Hydroxylase Domain (PHD) Enzyme Inhibition

The available scientific research does not indicate that this compound functions as an inhibitor of prolyl hydroxylase domain (PHD) enzymes. This activity is, however, a well-documented characteristic of a related but structurally distinct compound, Ethyl 3,4-dihydroxybenzoate (also known as Ethyl protocatechuate) nih.govchemicalbook.comchemsrc.comnih.govbiorxiv.org. It is crucial to distinguish between these two compounds, as the presence of a second hydroxyl group in Ethyl 3,4-dihydroxybenzoate, in place of the methoxy group in this compound, is critical for its PHD inhibitory action.

Neuraminidase Inhibition Activity

Specific data on the neuraminidase inhibition activity of this compound is not present in the current body of research. A study that synthesized and evaluated a series of benzoic acid derivatives for this activity included the methyl ester, mthis compound nih.govresearchgate.net. While its specific inhibitory concentration was not reported, the study noted that benzoic acid derivatives, as a class, generally exhibit high IC50 values in the millimolar range, suggesting weak activity nih.gov. The ethyl ester was not evaluated in this study.

Other In Vitro Cellular and Biochemical Effects

Inhibition of Collagen Synthesis

No evidence was found in the reviewed literature to suggest that this compound inhibits collagen synthesis. This is another activity that is prominently associated with the related compound, Ethyl 3,4-dihydroxybenzoate, which is known to reduce collagen production by inhibiting prolyl hydroxylase activity nih.govbiorxiv.org. The structural difference between the two molecules is key to this functional distinction.

Modulation of Cellular Autophagy and Apoptosis

This compound, also known as ethyl vanillin (B372448) in some studies, has been shown to modulate cellular pathways involved in both autophagy and apoptosis.

In studies using human kidney (HK-2) cells, ethyl vanillin was observed to induce cellular stress responses. At 24 hours of exposure, it led to an increase in the LC3B-II/LC3B-I ratio, which is a key indicator of autophagy activation researchgate.net. However, after 48 hours, this ratio returned to baseline, and a decrease in the expression of the mitophagy marker PINK1 was noted researchgate.net. The treatment also caused a decrease in the expression of the pro-apoptotic marker cleaved caspase-3 after 48 hours researchgate.net.

Conversely, in a neuroprotection study, ethyl vanillin demonstrated anti-apoptotic effects in pheochromocytoma (PC12) cells exposed to β-amyloid (Aβ) induced toxicity nih.govnih.gov. Pre-treatment with ethyl vanillin attenuated the activation of caspase-3 and reversed the Aβ-induced decrease in the Bcl-2/Bax ratio, ultimately promoting cell survival nih.govnih.gov. These findings suggest that the compound's effects on apoptosis may be context-dependent, potentially inducing stress in some cell types while offering protection in others.

Cell LineTreatment ConditionsObserved EffectKey MarkersReference
HK-2 (Human Kidney)0–1000 µM Ethyl Vanillin for 24hActivation of AutophagyIncreased LC3B-II/LC3B-I ratio researchgate.net
HK-2 (Human Kidney)0–1000 µM Ethyl Vanillin for 48hDecreased Pro-Apoptotic MarkerDecreased cleaved caspase-3 expression researchgate.net
PC12 (Pheochromocytoma)10-100 µM Ethyl Vanillin pre-treatment against Aβ1-42Inhibition of ApoptosisAttenuated caspase-3 activation, increased Bcl-2/Bax ratio nih.govnih.gov

Anti-inflammatory Pathways in Cellular Models

Currently, there is a notable absence of specific studies in the peer-reviewed scientific literature that investigate the detailed anti-inflammatory pathways and mechanisms of action for this compound in cellular models. While research exists for structurally similar compounds, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid) and other benzoic acid derivatives, this information cannot be directly extrapolated to this compound.

For instance, studies on vanillic acid have indicated its potential to suppress the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. cir-safety.org The NF-κB pathway is a cornerstone of inflammatory responses, and its modulation is a key target for anti-inflammatory agents. Additionally, research on 4-Hydroxybenzoic acid (4-HB) has suggested an influence on critical metabolic and inflammatory signaling pathways like PI3K/Akt, MAPK, and STAT3, as well as inhibition of the NLRP3 inflammasome, a multiprotein complex that triggers the release of potent pro-inflammatory cytokines. cir-safety.org

Effects on Cell Viability and Proliferation in Specific Cell Lines

The direct effects of this compound on the viability and proliferation of specific cell lines are not well-documented in the available scientific literature. Research has often focused on its methyl ester analog, mthis compound, or used it as a precursor in the synthesis of more complex molecules, without reporting on the biological activity of the starting ethyl ester itself.

For example, studies involving related compounds have shown varied effects. The methyl ester, methyl 3-hydroxy-4-methoxy-benzoate (MHMB), was observed to reduce the number of viable KG-1a acute myeloid leukemia cells. researchgate.net In another instance, a complex derivative synthesized from the 3-hydroxy-4-methoxy B-ring structure demonstrated potent antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, as well as HL-60 leukemia cells. mdpi.com

These findings highlight that the core chemical scaffold can be a component of biologically active molecules. Nevertheless, the specific contribution of the ethyl ester form, this compound, to cytotoxicity or anti-proliferative activity remains uncharacterized. Data on its IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) across different cancer or normal cell lines are not available. Therefore, a conclusive and data-supported account of its effects on cell viability and proliferation cannot be provided at this time. Further research is required to establish a clear profile of its activity in this area.

Structure Activity Relationship Sar Studies of Ethyl 3 Hydroxy 4 Methoxybenzoate and Its Analogues

Influence of Ester Moiety on Biological Activity

The conversion of a carboxylic acid to its ester form is a common strategy in medicinal chemistry to modify a compound's physicochemical properties, most notably its lipophilicity. This modification can significantly influence biological activity by affecting absorption, distribution, and membrane permeability.

Detailed research findings indicate that esterification of phenolic acids generally enhances their biological efficacy. Phenolic esters often exhibit higher growth inhibition and cytotoxic activity compared to their corresponding acids. researchgate.net The primary reason is the increased lipophilicity of the ester form, which facilitates its incorporation into and transport across cell membranes. researchgate.net For instance, studies on vanillic acid (4-hydroxy-3-methoxybenzoic acid), an isomer of the parent acid of Ethyl 3-hydroxy-4-methoxybenzoate, and its methyl ester have demonstrated that the ester form possesses superior antimicrobial activity. pensoft.net

Similarly, a comparative study on the antibacterial activity of vanillin (B372448), ethyl vanillin, and vanillic acid against Cronobacter species revealed that ethyl vanillin had the lowest minimum inhibitory concentration (MIC), indicating the highest potency. nih.gov This suggests that the ethyl group, in particular, can be more effective than a methyl group or a free carboxylic acid in enhancing certain biological activities. The ester moiety neutralizes the negative charge of the carboxyl group, creating a more lipid-soluble molecule that can more easily penetrate the lipid-rich cell membranes of microorganisms. solubilityofthings.com

Table 1: Comparison of Antimicrobial Activity

Impact of Aromatic Substituents (Hydroxyl, Methoxy) on Activity Profiles

The antioxidant activity of phenolic compounds is strongly dependent on the presence and position of hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals. nih.govijraset.com The position of the hydroxyl group is significant; for example, 4-hydroxy-3-methoxy benzoic acid (vanillic acid) generally shows higher antioxidant activity than 3-hydroxy-4-methoxy benzoic acid (isovanillic acid). nih.gov This suggests that a hydroxyl group at the para-position (C4) is often more effective for radical scavenging than one at the meta-position (C3). However, the specific arrangement in this compound still confers antioxidant properties. solubilityofthings.com

The methoxy (B1213986) group also modulates activity. While it is less effective at radical scavenging than a hydroxyl group, it increases the molecule's lipophilicity. uef.fi Studies have shown that substituting hydroxyl groups with methoxy groups can increase antibacterial activity in hydroxybenzoic acids. solubilityofthings.com However, increasing the number of methoxy groups can sometimes lead to a decrease in toxicity or activity due to steric hindrance or altered electronic properties. uef.fi For example, 3-hydroxy-4-methoxybenzoic acid was found to bind more tightly to the enzyme CYP199A4 than 3,4-dimethoxybenzoic acid, indicating that the hydroxyl group is better accommodated in the active site than a second, bulkier methoxy group. rsc.org

Table 2: Influence of Aromatic Substitution on Activity

Correlation of Lipophilicity with Biological Activities

Lipophilicity, often quantified by the partition coefficient (log P), is a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents. It is a critical parameter in pharmacology as it governs how a molecule interacts with biological membranes. The conversion of the polar carboxylic acid group to an ethyl ester and the presence of a methoxy group both contribute to the increased lipophilicity of this compound compared to its parent acid. solubilityofthings.comuef.fi The calculated XLogP3 value for this compound is 2.1, indicating moderate lipophilicity. nih.gov

This enhanced lipophilicity is directly correlated with improved biological activity, particularly in antimicrobial and antioxidant applications. A more lipophilic molecule can more readily traverse the lipid bilayer of bacterial cell membranes, leading to higher intracellular concentrations and greater efficacy. solubilityofthings.com Similarly, for antioxidant activity within a cellular environment, the compound must first reach its site of action, a process facilitated by adequate lipophilicity.

However, the relationship is not always linear. An optimal level of lipophilicity is often required. While increased lipophilicity can enhance membrane permeability, excessively high lipophilicity can lead to poor solubility in aqueous biological fluids, sequestration in fatty tissues, and reduced bioavailability. The moderate lipophilicity of this compound appears to strike a balance, allowing for solubility in both organic and, to a limited extent, aqueous environments, which is beneficial for its application as a potential therapeutic agent. solubilityofthings.com

Conformational Effects on Molecular Interactions and Bioactivity

The three-dimensional shape, or conformation, of a molecule is paramount to its ability to bind to specific biological targets like enzyme active sites or cellular receptors. The biological activity of substituted benzoates can be highly sensitive to their conformational preferences, including the planarity of the molecule and the rotational freedom around single bonds.

The ethyl group of the ester is flexible and can adopt various conformations. This flexibility might allow the molecule to adapt its shape to fit into different binding pockets. Computational methods like molecular docking can be employed to predict the preferred binding modes of this compound with specific protein targets, providing hypotheses about how its conformation influences its activity. ontosight.ainih.gov The orientation of the hydroxyl and methoxy groups, which can act as hydrogen bond donors and acceptors, is also fixed by their position on the rigid benzene (B151609) ring, predisposing the molecule to interact with targets in a specific manner.

Design Principles for Enhanced Bioactivity based on SAR

The structure-activity relationship data for this compound and its analogues allow for the formulation of rational design principles to create new derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties.

Ester Moiety Modification: The length and branching of the alkyl chain in the ester group can be varied to fine-tune lipophilicity. Replacing the ethyl group with longer chains (e.g., propyl, butyl) or more complex alkyl groups could further enhance membrane permeability and potency, although this must be balanced to avoid excessive lipophilicity. researchgate.net

Aromatic Ring Substitution: The hydroxyl and methoxy groups are key pharmacophores. Their positions are critical, with studies on related compounds suggesting that a para-hydroxyl group is highly favorable for antioxidant activity. nih.gov Introducing other substituents (e.g., halogens, alkyl groups) or altering the existing ones could modulate the electronic properties and steric profile of the molecule, potentially leading to higher affinity for specific targets. For example, adding a chloro group has been shown to confer antifungal properties in a similar scaffold. nih.gov

Bioisosteric Replacement: The ester linkage could be replaced with a more stable amide linkage to improve metabolic stability. However, this has been shown to be detrimental to the activity of some similar compounds, indicating that the ester group itself is important for interaction with the target. Similarly, the hydroxyl or methoxy groups could be replaced by bioisosteres (e.g., -NH₂, -SH) to explore new interactions with biological targets.

Conformational Constraint: Introducing elements that restrict the rotational freedom of the molecule, such as incorporating the structure into a ring system, could lock it into a more bioactive conformation. This can lead to a significant increase in binding affinity and selectivity for a specific target enzyme or receptor.

By systematically applying these principles, researchers can build upon the scaffold of this compound to develop novel compounds with optimized biological activities for various therapeutic applications.

Emerging Research Applications and Future Perspectives

Role as a Building Block in Complex Organic Synthesis

The strategic placement of hydroxyl, methoxy (B1213986), and ethyl ester functional groups on the benzene (B151609) ring makes Ethyl 3-hydroxy-4-methoxybenzoate a highly effective starting material for constructing more elaborate molecular structures.

Target DrugStarting MaterialKey Synthesis StepsReported Overall Yield
GefitinibMthis compoundAlkylation, Nitration, Reduction, Cyclization, Chlorination37.4% nih.gov
Bosutinib3-Methoxy-4-hydroxybenzoic acidEsterification, Alkylation, Nitration, Reduction, Cyclization21.7% nih.govresearchgate.net

Both Gefitinib and Bosutinib belong to a class of compounds known as quinazolines, which are recognized for their broad range of biological activities nih.govnewdrugapprovals.org. The syntheses of these drugs from the 3-hydroxy-4-methoxybenzoate scaffold are prime examples of its utility in constructing the quinazoline (B50416) ring system nih.govnih.gov. The initial benzoate (B1203000) structure provides the necessary chemical handles to build upon, ultimately forming the bicyclic quinazoline core that is crucial for their therapeutic action.

Potential in Biomaterial Development (e.g., Plasticizers)

While the primary research focus has been on pharmaceutical synthesis, the chemical properties of this compound suggest potential applications in biomaterial science. Esters of benzoic acid derivatives are known for their use as plasticizers, compounds added to polymers to increase their flexibility and durability. The structure of this compound, incorporating both an ester group and a stable aromatic ring, makes it a candidate for investigation in the development of new, potentially bio-based plasticizers. Further research is needed to explore its efficacy and compatibility with various biopolymers.

Advanced Analytical Methodologies for Detection and Quantification

In the context of its use in multi-step syntheses, the purity and concentration of this compound and its intermediates are critical. High-Performance Liquid Chromatography (HPLC) is a standard method employed to determine the purity of these compounds throughout the synthesis process for drugs like Gefitinib and Bosutinib nih.govnih.gov. Characterization of the final and intermediate products in these syntheses also relies on spectroscopic methods such as 1H-NMR (Proton Nuclear Magnetic Resonance), 13C-NMR (Carbon-13 Nuclear Magnetic Resonance), and Mass Spectrometry (MS) to confirm the molecular structure nih.govnih.gov. While these are established techniques, future work may involve developing more sensitive, high-throughput analytical methods for its detection in complex biological or environmental samples, should its applications expand.

Investigation of Synergistic Effects with other Bioactive Compounds

The combination of natural bioactive compounds is a growing area of interest for preventing and treating human diseases, as synergistic effects can enhance therapeutic outcomes nih.gov. Given that this compound is a precursor to potent anticancer agents, an important future research direction would be to investigate its potential synergistic effects when combined with other bioactive compounds or existing chemotherapeutic agents. Such studies could reveal new combination therapies with improved efficacy or reduced side effects, a principle that has been successfully demonstrated with other natural product derivatives nih.gov.

Computational Drug Design and In Silico Screening Enhancements

Computational tools are increasingly used to predict the properties and potential applications of molecules before they are synthesized in the lab. Molecular docking studies, a key component of in silico screening, are used to predict how a molecule might bind to a biological target, such as a protein receptor mdpi.comniscpr.res.in.

Derivatives of the 3-hydroxy-4-methoxybenzoate structure have been the subject of such computational studies. For instance, molecular docking has been used to evaluate how related compounds interact with cancer-related protein receptors like the Epidermal Growth Factor Receptor (EGFR) and Estrogen Receptor alpha (ERα) mdpi.comnih.govnih.gov. These studies calculate binding energies and predict interaction modes, providing valuable insights for designing more potent and selective drug candidates niscpr.res.innih.gov. This in silico approach accelerates the drug discovery process by prioritizing the most promising molecular structures for synthesis and further testing.

Computational MethodSubject of StudyKey Finding/Application
Molecular Docking3-Hydroxy-4-methoxybenzaldehydePredicted binding energy of –5.7 kcal/mol with target protein, indicating potential biological interaction. niscpr.res.in
Molecular Docking3-methoxy flavone (B191248) derivativesEvaluated binding energies against ER-α and EGFR receptors to predict anticancer potential. nih.gov
Density Functional Theory (DFT)3-Hydroxy-4-methoxybenzaldehydeCalculated HOMO-LUMO band gap energies to understand charge transfer within the molecule. niscpr.res.in

Exploration of Novel Biological Targets and Mechanisms

While direct experimental studies on the specific biological targets and molecular mechanisms of action for this compound are not extensively documented in current scientific literature, the exploration of its potential therapeutic applications can be guided by research on structurally analogous compounds. The isovanillic acid core and related phenolic ester structures have been investigated for a variety of biological activities, suggesting potential avenues for future research into this compound.

Research into related compounds indicates that potential biological targets for this compound could be diverse, spanning enzymes involved in metabolic regulation, thrombosis, and microbial resistance. The structural similarities to other bioactive phenolic compounds suggest that its mechanisms of action may involve enzyme inhibition, antioxidant effects, and modulation of cellular signaling pathways.

Future investigations could focus on screening this compound against a panel of enzymes, including those involved in glucose metabolism and coagulation, to identify direct molecular targets. Furthermore, its potential to act as an efflux pump inhibitor in bacteria warrants further exploration as a possible mechanism for antibiotic potentiation. Elucidating the precise molecular interactions through techniques such as X-ray crystallography and molecular docking could provide a clearer understanding of its structure-activity relationships and pave the way for the development of novel therapeutic agents.

Detailed Research Findings on Structurally Related Compounds

To extrapolate the potential biological activities of this compound, it is insightful to examine the research findings on compounds with high structural similarity.

One such compound is Isovanillic acid , the carboxylic acid precursor to this compound. Studies have revealed its potential as an anti-thrombotic agent. It has been shown to inhibit the formation of fibrin (B1330869) clots and demonstrates anticoagulant and antiplatelet properties. medchemexpress.com Furthermore, isovanillic acid has been observed to have a modest uncompetitive inhibitory effect on thrombin. medchemexpress.com Additionally, research indicates that isovanillic acid can increase the uptake of deoxy-D-glucose in certain cell lines, suggesting a potential role in modulating glucose metabolism. medchemexpress.com

Another closely related compound, Ethyl 3,4-dihydroxybenzoate (EDHB) , has been identified as an inhibitor of prolyl hydroxylase domain enzymes (PHDs). This inhibition leads to the stabilization and upregulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of cellular responses to hypoxia. The upregulation of HIF-1α can, in turn, enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative damage. nih.gov Moreover, EDHB has been shown to act as an efflux pump inhibitor in drug-resistant bacteria, a mechanism that can restore the efficacy of antibiotics that are otherwise expelled from the bacterial cell. mdpi.com

Derivatives of the structurally related 4-hydroxy-3-methoxy-benzaldehyde have also been synthesized and evaluated for their biological activities. Certain aroyl hydrazones derived from this aldehyde have demonstrated antimicrobial properties against various bacterial strains. rsc.org

The table below summarizes the observed biological activities and mechanisms of these structurally related compounds, offering a predictive framework for the potential bioactivity of this compound.

CompoundBiological Target/ProcessObserved EffectPotential Mechanism of Action
Isovanillic acidThrombosisAnti-thrombotic, anticoagulant, antiplateletInhibition of fibrin clot formation, slight uncompetitive inhibition of thrombin medchemexpress.com
Isovanillic acidGlucose MetabolismIncreased deoxy-D-glucose uptakeModulation of glucose transport medchemexpress.com
Ethyl 3,4-dihydroxybenzoate (EDHB)Hypoxia ResponseUpregulation of HIF-1α, cellular protection against oxidative damageInhibition of prolyl hydroxylase domain enzymes (PHDs) nih.gov
Ethyl 3,4-dihydroxybenzoate (EDHB)Bacterial Drug ResistancePotentiation of antibiotic activityInhibition of bacterial efflux pumps mdpi.com
4-Hydroxy-3-methoxy-benzaldehyde derivativesBacterial GrowthAntimicrobial activityDisruption of bacterial cellular processes rsc.org

Q & A

Q. What are the standard synthetic routes for Ethyl 3-hydroxy-4-methoxybenzoate, and how do reaction conditions influence yield?

this compound is typically synthesized via alkylation or esterification of 3-hydroxy-4-methoxybenzoic acid derivatives. A common method involves reacting mthis compound with alkylating agents (e.g., ethyl bromide) under basic conditions. For example, alkylation with 1-bromo-3-chloropropane in dimethylformamide (DMF) at 50°C for 3 hours under argon achieved 76% yield after purification by column chromatography (ethyl acetate/hexane) . Optimization of reaction parameters (temperature, solvent, catalyst) is critical: incomplete conversions may occur with suboptimal catalytic hydrogenation conditions, as noted in quinazoline derivative synthesis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

  • 1H NMR : Peaks at δ 3.88–3.91 ppm (methoxy groups), δ 4.56–4.64 ppm (ester ethyl group), and aromatic protons at δ 6.88–7.65 ppm .
  • IR Spectroscopy : A strong carbonyl (C=O) stretch at ~1710 cm⁻¹ confirms the ester functional group .
  • Melting Point : Reported ranges (e.g., 50–55°C) help verify purity . Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy in physicochemical property assignments .

Q. How can researchers address solubility challenges during purification?

this compound’s polarity necessitates mixed-solvent systems for crystallization. Ethanol/n-hexane mixtures are effective for recrystallization, as demonstrated in tubulin inhibitor synthesis . For column chromatography, gradients of ethyl acetate and hexane (e.g., 1:1) optimize separation .

Advanced Research Questions

Q. How do structural modifications of this compound impact biological activity (e.g., antitumor properties)?

Derivatization at the hydroxyl or methoxy groups can enhance bioactivity. For instance, substituting the hydroxyl group with isopropoxy in methyl 3-isopropoxy-4-methoxybenzoate increased tubulin polymerization inhibition, a mechanism relevant in anticancer research . Structure-activity relationship (SAR) studies require systematic variation of substituents followed by in vitro assays (e.g., cytotoxicity testing against cancer cell lines) .

Q. What crystallographic strategies resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction with programs like SHELXL or ORTEP-3 provides precise structural data. SHELX’s robustness in refining small-molecule structures, even with twinned data, makes it a preferred tool . For macromolecular applications (e.g., protein-ligand complexes), SHELXPRO interfaces enable high-resolution refinement .

Q. How should contradictory data in spectroscopic or synthetic results be analyzed?

Contradictions often arise from impurities or reaction byproducts. For example, incomplete catalytic hydrogenation of intermediates in quinazoline synthesis required switching to iron/acetic acid reduction for higher yields . Cross-validation using multiple techniques (e.g., HPLC-MS alongside NMR) and referencing high-quality databases (e.g., NIST ) minimizes misinterpretation.

Methodological Challenges

Q. What are the pitfalls in optimizing alkylation reactions for this compound derivatives?

Key challenges include:

  • Regioselectivity : Competing alkylation at hydroxyl vs. methoxy groups requires controlled stoichiometry and temperature .
  • Side Reactions : Over-alkylation or ether formation can occur with excess alkylating agents; monitoring via TLC or LC-MS is essential .
  • Catalyst Incompatibility : Palladium or nickel catalysts may fail under specific conditions, necessitating alternative reductants like powdered iron .

Q. How can computational modeling complement experimental studies of this compound?

While direct evidence is limited, molecular docking (e.g., using AutoDock) could predict binding affinities for targets like tubulin. Density Functional Theory (DFT) calculations may elucidate electronic effects of substituents on reactivity, aiding in rational design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-hydroxy-4-methoxybenzoate
Reactant of Route 2
Ethyl 3-hydroxy-4-methoxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.